molecular formula C12H22O B14101829 (5Z,7E)-5,7-Dodecadien-1-ol

(5Z,7E)-5,7-Dodecadien-1-ol

Cat. No.: B14101829
M. Wt: 182.30 g/mol
InChI Key: JUDKGQZMLJXRJX-UHFFFAOYSA-N
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Description

(5Z,7E)-5,7-Dodecadien-1-ol is an organic compound characterized by the presence of two conjugated double bonds and a hydroxyl group at the terminal carbon. This compound is a type of unsaturated alcohol and is often used in various chemical and biological applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z,7E)-5,7-Dodecadien-1-ol typically involves the use of palladium-catalyzed coupling reactions. One common method is the Sonogashira coupling, which involves the reaction of (E)-5-bromopent-4-en-1-ol with an alkyne, followed by stereoselective hydrogenation to form the desired conjugated diene structure . Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the diene .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maintain the desired stereochemistry and prevent the formation of unwanted isomers.

Chemical Reactions Analysis

Types of Reactions

(5Z,7E)-5,7-Dodecadien-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The double bonds can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to halides.

Major Products Formed

    Oxidation: (5Z,7E)-5,7-Dodecadienal or (5Z,7E)-5,7-Dodecadienoic acid.

    Reduction: (5Z,7E)-5,7-Dodecanol.

    Substitution: (5Z,7E)-5,7-Dodecadienyl chloride or bromide.

Scientific Research Applications

(5Z,7E)-5,7-Dodecadien-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its role in pheromone communication in insects and its potential as a bioactive compound.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of (5Z,7E)-5,7-Dodecadien-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z,7E)-5,7-Dodecadien-1-ol is unique due to its specific arrangement of double bonds and the presence of a terminal hydroxyl group. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

dodeca-5,7-dien-1-ol

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-8,13H,2-4,9-12H2,1H3

InChI Key

JUDKGQZMLJXRJX-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC=CCCCCO

Origin of Product

United States

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